3-ethyl-1,5-diphenyl-1H-Pyrazole
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Overview
Description
3-Ethyl-1,5-diphenyl-1H-Pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl group at the third position and phenyl groups at the first and fifth positions. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1,5-diphenyl-1H-Pyrazole typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of 1,3-diphenyl-1,3-propanedione with ethylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1,5-diphenyl-1H-Pyrazole undergoes various chemical reactions, including:
Oxidation: The compound
Properties
Molecular Formula |
C17H16N2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-ethyl-1,5-diphenylpyrazole |
InChI |
InChI=1S/C17H16N2/c1-2-15-13-17(14-9-5-3-6-10-14)19(18-15)16-11-7-4-8-12-16/h3-13H,2H2,1H3 |
InChI Key |
UVKUGLLVPBFKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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